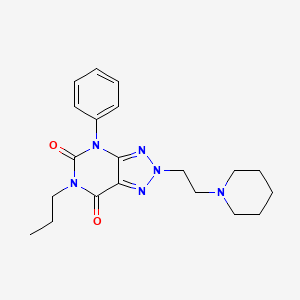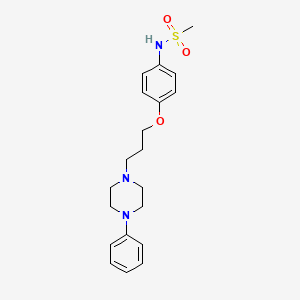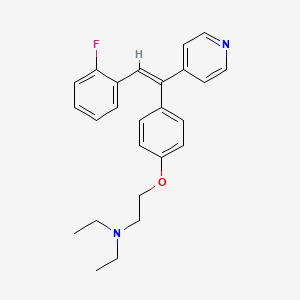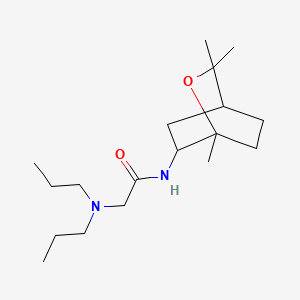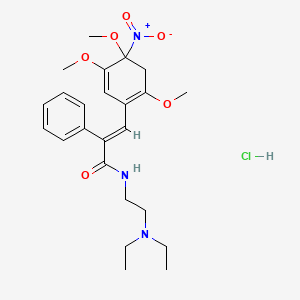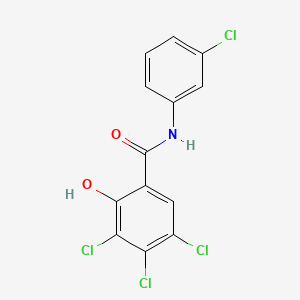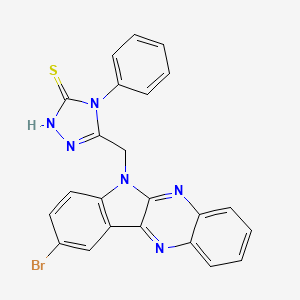
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a butynyl ester and a dibutylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester typically involves multiple steps. One common method includes the esterification of 4-bromobenzoic acid with 4-(dibutylamino)-2-butynol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The butynyl ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzoic acid: A simpler derivative of benzoic acid with a bromine substituent.
4-(Dibutylamino)-2-butynol: A compound with a similar butynyl and dibutylamino structure but lacking the benzoic acid moiety.
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester: A closely related compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dibutylamino group can enhance its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
130421-65-7 |
|---|---|
Formule moléculaire |
C19H26BrNO2 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
4-(dibutylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C19H26BrNO2/c1-3-5-13-21(14-6-4-2)15-7-8-16-23-19(22)17-9-11-18(20)12-10-17/h9-12H,3-6,13-16H2,1-2H3 |
Clé InChI |
MDCVXLAINGCXCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





